Mz325

Sirtuin Selectivity HDAC Isoform Profiling Chemical Biology

Mz325 (CAS 3032670-12-2) is a first-in-class, potent, and selective dual inhibitor of Sirt2 (IC₅₀ = 0.32 μM) and HDAC6 (IC₅₀ = 0.043 μM), designed through rational linkage of SirReal-based and N-hydroxybenzamide pharmacophores. It displays negligible inhibition of Sirt1 and Sirt3 at 20 μM—unlike close analog compound 32, which exhibits off-target Sirt3 activity (17% at 20 μM). Single-target inhibitors (SirReal2, Tubastatin A) cannot achieve the comprehensive tubulin deacetylation blockade that Mz325 provides. For researchers requiring clean dual-target engagement without confounding off-target effects in cancer and neurodegeneration models, Mz325 is the definitive chemical probe.

Molecular Formula C38H45N9O5S2
Molecular Weight 772.0 g/mol
Cat. No. B12388600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMz325
Molecular FormulaC38H45N9O5S2
Molecular Weight772.0 g/mol
Structural Identifiers
SMILESCCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)CCCCN2C=C(N=N2)COC3=CC=CC(=C3)CC4=CN=C(S4)NC(=O)CSC5=NC(=CC(=N5)C)C
InChIInChI=1S/C38H45N9O5S2/c1-4-5-16-46(22-28-12-14-30(15-13-28)36(50)44-51)35(49)11-6-7-17-47-23-31(43-45-47)24-52-32-10-8-9-29(19-32)20-33-21-39-37(54-33)42-34(48)25-53-38-40-26(2)18-27(3)41-38/h8-10,12-15,18-19,21,23,51H,4-7,11,16-17,20,22,24-25H2,1-3H3,(H,44,50)(H,39,42,48)
InChIKeyVNFKTHQLIBPFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mz325 Dual Sirt2/HDAC6 Inhibitor: A First-in-Class Molecular Tool for Studying Tubulin Deacetylation


Mz325 (CAS 3032670-12-2) is a first-in-class, potent, and selective dual inhibitor of the tubulin deacetylases Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6) [1]. This compound, also identified as '33' in the primary literature, was developed through a rational design approach linking SirReal-based and N-hydroxybenzamide pharmacophores to enable simultaneous engagement of both target enzymes [2]. Mz325 exhibits IC50 values of 0.32 ± 0.11 μM for Sirt2 and 0.043 ± 0.003 μM for HDAC6 in biochemical deacetylation assays, while demonstrating minimal to no inhibition against a panel of related sirtuin and HDAC isoforms, confirming its on-target selectivity [3].

Why Mz325 Cannot Be Replaced by Single-Target or Other Dual Sirt2/HDAC6 Inhibitors


Substituting Mz325 with a generic Sirt2 or HDAC6 inhibitor, or even another dual inhibitor from the same series, fails to replicate its specific combination of potency, selectivity, and functional outcomes. Single-target inhibitors of Sirt2 (e.g., SirReal2, IC50 = 0.44 μM) [1] or HDAC6 (e.g., Tubastatin A) cannot achieve the comprehensive blockade of tubulin deacetylation observed with Mz325, as the non-inhibited enzyme can partially compensate [2]. More critically, even closely related dual inhibitors from the same study, such as compound 32, exhibit a different selectivity profile: while Mz325 shows negligible inhibition of Sirt1 and Sirt3 (no inhibition at 20 μM), compound 32 demonstrates some off-target activity against these sirtuins (e.g., 17% inhibition of Sirt3 at 20 μM) [3]. This difference in isoform selectivity can lead to divergent biological readouts, making Mz325 the preferred tool for experiments requiring precise dual-target engagement with minimal off-target confounding effects.

Quantitative Evidence: Mz325 vs. Comparators in Key Biochemical and Cellular Assays


Mz325 Exhibits Superior Selectivity for Sirt2/HDAC6 Over Off-Target Sirtuins Compared to Compound 32

In a comprehensive panel of biochemical deacetylation assays, Mz325 (compound 33) demonstrated a cleaner selectivity profile compared to the closely related dual inhibitor compound 32. While both compounds potently inhibit Sirt2 and HDAC6, Mz325 showed no detectable inhibition (ni) of Sirt1 or Sirt3 at concentrations up to 20 μM. In contrast, compound 32 exhibited 17% inhibition of Sirt3 at 20 μM, indicating a less favorable off-target liability [1]. This difference is critical for studies aiming to attribute biological effects specifically to dual Sirt2/HDAC6 inhibition rather than ancillary sirtuin activity.

Sirtuin Selectivity HDAC Isoform Profiling Chemical Biology

Mz325 Is a More Potent HDAC6 Inhibitor than Its Predecessor Compound 31 and Displays a Balanced Dual Profile

Among the dual inhibitors with linked pharmacophores, Mz325 (compound 33) achieved a 17-fold lower IC50 for HDAC6 compared to compound 31 (0.043 μM vs. 0.025 μM, respectively), while maintaining comparable potency against Sirt2 (0.32 μM vs. 0.56 μM) [1]. This demonstrates an optimized balance of dual-target engagement, likely due to the introduction of a tertiary N-butyl amide substructure inspired by nexturastat A. Mz325's HDAC6 IC50 is also comparable to that of the selective HDAC6 inhibitor SAHA (0.030 μM) but with the added benefit of potent Sirt2 inhibition [1].

HDAC6 Inhibition Dual Inhibition Potency Structure-Activity Relationship

Mz325 Enhances Cell Viability Reduction in Ovarian Cancer Cells Compared to Single or Combination Treatments

In W1 ovarian cancer cells, treatment with Mz325 (compound 33) evoked enhanced effects on cell viability compared to single-agent treatment with unconjugated Sirt2 or HDAC6 inhibitors, or even their physical combination [1]. While exact cell viability percentages are not disclosed in the abstract, the authors explicitly state that the dual inhibitor 'evoked enhanced effects...compared to single or combination treatment' [2]. This suggests that the covalent linkage of the two pharmacophores in Mz325 provides a pharmacological advantage over the simple mixture of two separate drugs, likely due to enforced co-localization and simultaneous target engagement.

Cancer Cell Viability Dual-Target Synergy Ovarian Cancer

Mz325 Increases α-Tubulin Acetylation in Prostate Cancer Cells: A Functional Cellular Biomarker of Dual Target Engagement

Mz325 at a concentration of 20 μM increases α-tubulin acetylation levels in PC-3M-luc prostate cancer cells . This demonstrates functional, on-target cellular activity for both Sirt2 and HDAC6, as α-tubulin K40 acetylation is the major shared substrate of these two tubulin deacetylases [1]. This cellular readout confirms that Mz325 engages its intended targets in a living cell system, bridging the gap between biochemical IC50 values and phenotypic outcomes.

Tubulin Acetylation Cellular Target Engagement Prostate Cancer

Optimal Applications of Mz325 in Academic and Industrial Research Programs


Investigating the Synergistic Role of Sirt2 and HDAC6 in Cancer Cell Proliferation and Survival

Researchers studying the interplay between Sirt2 and HDAC6 in cancer biology can use Mz325 to simultaneously inhibit both tubulin deacetylases. The compound's balanced potency (Sirt2 IC50 = 0.32 μM; HDAC6 IC50 = 0.043 μM) and clean selectivity profile (no inhibition of Sirt1/3 at 20 μM) [1] make it ideal for dissecting the specific contribution of dual tubulin deacetylation blockade to cancer cell viability, as demonstrated in W1 ovarian cancer cells [2].

Validating Tubulin Acetylation as a Biomarker for Dual Sirt2/HDAC6 Inhibition in Cellular Models

Mz325 provides a validated chemical probe for increasing α-tubulin acetylation in cell-based assays [1]. This application is particularly valuable for research groups developing assays to monitor target engagement of novel dual inhibitors or for correlating tubulin acetylation status with downstream functional effects in models of cancer and neurodegeneration [2].

Comparative Studies to Differentiate the Effects of Dual vs. Single-Target Inhibition of Tubulin Deacetylases

Mz325, when used alongside selective Sirt2 inhibitors (e.g., SirReal2) and selective HDAC6 inhibitors (e.g., Tubastatin A), enables rigorous comparative studies to determine which cellular phenotypes are dependent on dual versus single inhibition of tubulin deacetylation. The superior efficacy of Mz325 over combination treatments [1] highlights the unique pharmacological properties of a linked dual inhibitor, making it an essential control in such experimental designs.

Technical Documentation Hub

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